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molecular formula C14H11BrClNO2 B8721108 5-bromo-N-(4-chlorophenyl)-2-methoxybenzamide

5-bromo-N-(4-chlorophenyl)-2-methoxybenzamide

Cat. No. B8721108
M. Wt: 340.60 g/mol
InChI Key: UBMNDTYURMZGGN-UHFFFAOYSA-N
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Patent
US08063046B2

Procedure details

5-Bromo-2-methoxybenzoic acid (20 g) obtained in step B and 0.34 mL of N,N-dimethylformamide were dissolved in 380 mL of dichloromethane, and the solution was cooled to 0° C. This solution was stirred for 30 minutes at 0° C., with oxalyl chloride (11.3 mL) being added little by little thereto, and then the mixture was stirred for 3 hours at room temperature. The reaction mixture was distilled under reduced pressure and dried to obtain a light yellow solid. This solid was added, with the use of 120 mL of dichloromethane, to a solution of 11.1 g of 4-chloroaniline and 45 mL of N,N-diisopropylethylamine dissolved in 380 mL of dichloromethane. The mixture was stirred for 2 hours and a half at room temperature, and then 300 mL of water was added. The organic layer was separated, and the aqueous layer was extracted twice with 100 mL of dichloromethane. After the respective organic layers were combined, the combined organic layer was washed with 200 mL of a saturated aqueous solution of sodium bicarbonate, and dried over anhydrous sodium sulfate. The anhydrous sodium sulfate was separated by filtration, and then washed with dichloromethane. The filtrate and the washings were combined, dichloromethane was distilled off under reduced pressure, and the resulting residue was washed with methanol. The resulting solid was dried under reduced pressure to obtain 23.6 g (80%) of 5-bromo-N-(4-chlorophenyl)-2-methoxybenzamide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
solvent
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1.C(N(CC)C(C)C)(C)C>ClCCl.O.CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([NH:24][C:23]1[CH:25]=[CH:26][C:20]([Cl:19])=[CH:21][CH:22]=1)=[O:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OC
Name
Quantity
380 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.34 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
380 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
11.1 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
being added little by little thereto, and then the mixture
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain a light yellow solid
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 100 mL of dichloromethane
WASH
Type
WASH
Details
the combined organic layer was washed with 200 mL of a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The anhydrous sodium sulfate was separated by filtration
WASH
Type
WASH
Details
washed with dichloromethane
DISTILLATION
Type
DISTILLATION
Details
dichloromethane was distilled off under reduced pressure
WASH
Type
WASH
Details
the resulting residue was washed with methanol
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)NC2=CC=C(C=C2)Cl)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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